4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine
Overview
Description
4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with hydroxy, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the trifluoromethylation of 4-iodopyridine using a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of trifluoromethylpyridine derivatives often involves vapor-phase reactions. For example, simultaneous vapor-phase chlorination and fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride can be employed to obtain trifluoromethylpyridine derivatives in good yields .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.
Scientific Research Applications
4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing lipophilicity and metabolic stability. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethylpyridine: A simpler derivative without the hydroxy and methoxy groups.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another trifluoromethylpyridine derivative used in agrochemicals.
Trifluoromethylphenyl derivatives: Compounds containing a trifluoromethyl group attached to a phenyl ring, used in various pharmaceutical applications.
Uniqueness
4-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine is unique due to the presence of both hydroxy and methoxy groups on the pyridine ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group further enhances its properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-methoxy-2-(trifluoromethyl)-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-13-5-4(12)2-3-11-6(5)7(8,9)10/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXOLJLGWUTEIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=CC1=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601270648 | |
Record name | 3-Methoxy-2-(trifluoromethyl)-4-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601270648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184172-42-6 | |
Record name | 3-Methoxy-2-(trifluoromethyl)-4-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1184172-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-2-(trifluoromethyl)-4-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601270648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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